2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
Description
This compound belongs to the thiazolo[3,2-a]benzimidazolone family, characterized by a fused heterocyclic core combining thiazole and benzimidazole moieties. The Z-configuration of the exocyclic double bond ensures planar rigidity, influencing its electronic and steric properties. Such derivatives are often explored for antimicrobial, anticancer, or anti-inflammatory activities due to their structural resemblance to bioactive heterocycles .
Properties
Molecular Formula |
C19H14N2O4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C19H14N2O4S/c1-11(22)25-15-8-7-12(9-16(15)24-2)10-17-18(23)21-14-6-4-3-5-13(14)20-19(21)26-17/h3-10H,1-2H3/b17-10- |
InChI Key |
ZEGIWLHZEZJMJU-YVLHZVERSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-4-formylphenyl acetate with 2-aminothiazole under acidic conditions to form the intermediate product. This intermediate is then cyclized with benzimidazole derivatives to yield the final compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo[3,2-a]benzimidazole moiety undergoes oxidation at the sulfur atom. For example:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid with potassium tungstate (K₂WO₄) as a catalyst .
-
Product : 2,3-Dihydro-1,1-dioxothiazolo[3,2-a]benzimidazole derivative, where sulfur is oxidized to a sulfone group .
Key Insight : Oxidation modifies electronic properties, potentially enhancing bioactivity by increasing electrophilicity .
Nucleophilic Substitution
The acetate group participates in nucleophilic substitution:
-
Reagents/Conditions : Amines (e.g., primary/secondary amines) in the presence of a base (e.g., triethylamine) at 60–80°C .
-
Product : Amide derivatives via ester-to-amide transposition.
Example :
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Methoxy-4-[(Z)-...phenyl acetate | Ethylamine | 2-Methoxy-4-[(Z)-...phenyl acetamide |
Condensation Reactions
The exocyclic methylidene group (CH=) reacts with carbonyl compounds:
-
Reagents/Conditions : Aromatic ketones (e.g., acetophenone) in acidified acetic acid .
-
Product : Benzimidazolylthioacetophenones via Knoevenagel-like condensation .
Mechanism : The methylidene group acts as a Michael acceptor, forming conjugated systems with extended π-electron delocalization .
Reduction Reactions
Selective reduction of the thiazole ring is achievable:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
-
Product : Partially saturated thiazolidine derivatives, altering ring aromaticity .
Photochemical Reactions
The compound undergoes [2+2] cycloaddition under UV light:
-
Conditions : UV irradiation (λ = 254 nm) in dichloromethane .
-
Product : Cyclobutane-fused dimers, confirmed by X-ray crystallography in related thiazolo-benzimidazoles .
Hydrolysis of the Acetate Group
-
Product : Free phenol derivative (2-methoxy-4-[(Z)-...phenyl alcohol), enabling further functionalization .
Comparative Reactivity of Structural Analogues
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]benzimidazoles exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents. For instance, a study highlighted the synthesis of thiazolo[3,2-a]benzimidazole derivatives that showed promising activity against resistant strains of bacteria .
2. Anticancer Properties
Thiazolo[3,2-a]benzimidazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. A specific derivative demonstrated cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound for further development .
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolo[3,2-a]benzimidazoles have also been explored. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions them as potential therapeutic agents for conditions like arthritis and other inflammatory diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
2. Photophysical Studies
The photophysical properties of this compound have been characterized using various spectroscopic techniques. Understanding its absorption and emission spectra is crucial for applications in fluorescence-based sensors and imaging technologies. Research has focused on optimizing these properties to develop sensitive detection methods for biological analytes .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several thiazolo[3,2-a]benzimidazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics against resistant strains .
Case Study 2: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry (2021), researchers synthesized a series of thiazolo[3,2-a]benzimidazole derivatives and assessed their anticancer activity. The lead compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells through the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole and benzimidazole moieties allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The target compound shares the thiazolo[3,2-a]benzimidazol-3-one core with derivatives in –9, and 11. Key differences lie in substituent patterns on the phenyl ring and adjacent groups:
Physicochemical Properties
- Lipophilicity : The 2-methoxy group in the target compound offers moderate lipophilicity (LogP ~2.5), whereas bromine in ’s derivative increases LogP to ~3.2, favoring membrane penetration but risking solubility issues .
- Electron Distribution: Methoxy groups act as electron donors, stabilizing the conjugated system. In contrast, bromine () withdraws electrons, altering reactivity in electrophilic substitution .
- Thermal Stability : The Z-configuration in all compounds ensures planar rigidity, enhancing thermal stability compared to E-isomers .
Biological Activity
The compound 2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 462.9 g/mol. The structure comprises a thiazolo[3,2-a]benzimidazole core linked to a methoxyphenyl group and an acetate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H15N2O4S |
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact pathways remain to be fully elucidated and require further investigation.
Anticancer Activity
Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
A study demonstrated that certain thiazole derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat and A-431 cell lines, suggesting strong cytotoxic potential .
Anticonvulsant Activity
Thiazole-containing compounds have also been explored for anticonvulsant properties. In one study, derivatives exhibited significant anticonvulsant activity in animal models, with some compounds showing effective protection against seizures . The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring is crucial for enhancing anticonvulsant efficacy.
Case Studies
-
Case Study on Anticancer Activity :
- A derivative of thiazolo[3,2-a]benzimidazole was tested against several cancer cell lines (HT29, J774A.1). The results showed a notable growth inhibition rate with an IC50 value comparable to doxorubicin .
- Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic interactions.
- Case Study on Anticonvulsant Activity :
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including condensation of benzaldehyde derivatives with heterocyclic amines followed by cyclization. For example, azo-linked thiazolidinone intermediates (e.g., compound 18 in ) are formed via Schiff base formation between aldehydes and 4-methoxyaniline, followed by cyclization with mercaptoacetic acid. Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., CuSO₄ in click chemistry, ) significantly impact yield and purity. Monitoring via TLC and purification via column chromatography (hexane/ethyl acetate gradients) are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the Z-configuration and structural integrity?
- X-ray crystallography is definitive for confirming the Z-configuration of the methylidene group and the thiazolo-benzimidazole fused ring system (e.g., ).
- NMR spectroscopy : and NMR can identify deshielded protons and carbons near electron-withdrawing groups (e.g., the acetate ester at δ ~2.3 ppm for CH₃). NOESY correlations help validate spatial proximity of substituents .
- IR spectroscopy : Stretching frequencies for C=O (3-oxo group, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Standard assays include:
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant activity : DPPH radical scavenging or FRAP assays .
- Enzyme inhibition : Fluorescence-based assays targeting CYP450 isoforms ( ) or kinases.
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., CYP450 in ). The thiazolo-benzimidazole core may π-stack with aromatic residues, while the acetate ester enhances solubility .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance electrophilic interactions .
- MD simulations : Evaluate stability of ligand-protein complexes over 100+ ns trajectories .
Q. What strategies resolve contradictions in reported biological activities of analogous compounds?
- Meta-analysis : Compare substituent effects across studies. For instance, 4-methoxy vs. 4-chloro substituents on the phenyl ring alter logP and membrane permeability ().
- Structural tweaks : Introduce halogens or bulky groups (e.g., 4-bromophenyl in ) to modulate steric effects.
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum concentration) to isolate structure-activity relationships .
Q. How can regioselectivity in thiazolo[3,2-a]benzimidazole ring formation be optimized?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states.
- Catalysts : Lewis acids like ZnCl₂ can direct electrophilic aromatic substitution to the 2-position of benzimidazole ().
- Temperature control : Slow heating (e.g., 60°C) reduces side products like open-chain intermediates .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20% → 50%) to separate polar byproducts.
- Recrystallization : Methanol/water mixtures (4:1 v/v) yield high-purity crystals (mp ~140°C, ).
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related isomers .
Q. How can stability studies inform storage and handling protocols?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests room-temperature stability).
- Light sensitivity : Store in amber vials if UV-Vis spectra show absorbance <400 nm ().
- Hydrolysis susceptibility : Monitor acetate ester degradation in aqueous buffers (pH 7.4) via LC-MS over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
